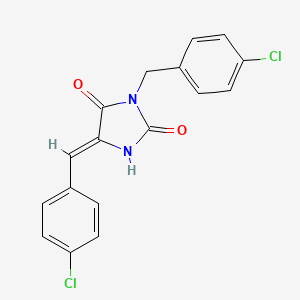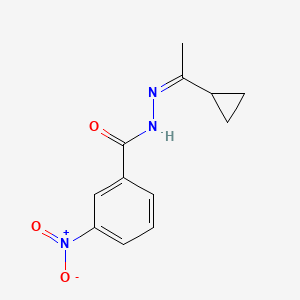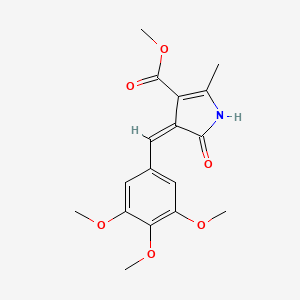![molecular formula C23H22N2O B5910672 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine, also known as NAP, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
作用機序
The mechanism of action of 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. Specifically, this compound has been found to interact with the serotonin, dopamine, and norepinephrine systems, which are involved in the regulation of mood, pain, and anxiety.
Biochemical and Physiological Effects
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine has been found to possess a wide range of biochemical and physiological effects. These effects include anti-inflammatory, analgesic, and anxiolytic properties, as well as the ability to modulate the activity of several neurotransmitter systems in the brain. Additionally, this compound has been found to possess antioxidant properties, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different research contexts. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient choice for many researchers.
One of the limitations of using 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine in lab experiments is its relatively low yield. This can make it difficult to obtain large quantities of this compound for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
将来の方向性
There are several potential future directions for research involving 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the fields of medicine and pharmacology. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which could improve its yield and make it more accessible for use in research.
合成法
The synthesis of 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine involves the condensation of 1-naphthylacetic acid with piperazine and phenylacetyl chloride. This reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through a series of chromatographic techniques. The yield of this synthesis method is typically around 50%, making it a relatively efficient process.
科学的研究の応用
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. These properties make it a promising candidate for further research in the fields of medicine and pharmacology.
特性
IUPAC Name |
(E)-3-naphthalen-1-yl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(14-13-20-9-6-8-19-7-4-5-12-22(19)20)25-17-15-24(16-18-25)21-10-2-1-3-11-21/h1-14H,15-18H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQMYPNMNUPZNG-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-naphthyl-1-(4-phenylpiperazinyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)




![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)
![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)



![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)

